2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one

Xanthine oxidase inhibition Hyperuricemia Gout drug discovery

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one (CAS 83325-09-1, molecular formula C₁₄H₁₄N₄O, molecular weight 254.29 g/mol) is a synthetic trisubstituted purin-6-one derivative belonging to the fused heterocyclic purine family. The compound is characterized by methyl substituents at the 2-, 7-, and 8-positions and a phenyl ring at the N1-position of the purin-6-one scaffold.

Molecular Formula C14H14N4O
Molecular Weight 254.29 g/mol
CAS No. 83325-09-1
Cat. No. B11858632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one
CAS83325-09-1
Molecular FormulaC14H14N4O
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C(=O)N(C(=N2)C)C3=CC=CC=C3
InChIInChI=1S/C14H14N4O/c1-9-15-13-12(17(9)3)14(19)18(10(2)16-13)11-7-5-4-6-8-11/h4-8H,1-3H3
InChIKeyKUERXCBPUYONQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one (CAS 83325-09-1) — A Trisubstituted Purin-6-one Xanthine Oxidase Inhibitor for Procurement Evaluation


2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one (CAS 83325-09-1, molecular formula C₁₄H₁₄N₄O, molecular weight 254.29 g/mol) is a synthetic trisubstituted purin-6-one derivative belonging to the fused heterocyclic purine family. The compound is characterized by methyl substituents at the 2-, 7-, and 8-positions and a phenyl ring at the N1-position of the purin-6-one scaffold [1]. It is catalogued in the Therapeutic Target Database (TTD) as 'Fused heterocyclic compound 6' (Drug ID: D0NS7W) and annotated as an inhibitor of xanthine dehydrogenase/oxidase (XDH), a clinically validated target for hyperuricemia and gout [2]. Physicochemical profiling reports a computed partition coefficient (LogP) of 1.736 and a polar surface area (PSA) of 52.71 Ų [3]. Its crystal structure has been solved and fully characterized by X-ray diffraction, with accompanying ¹H NMR, ¹³C NMR, IR, and melting point data published in 2024 [4].

Why Generic Substitution of 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one with In-Class Analogs Is Not Advisable


Within the C₁₄H₁₄N₄O purin-6-one isomer space, subtle variations in substitution pattern produce substantial differences in biological target engagement. 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one bears a unique 1-phenyl-2,7,8-trimethyl substitution topology that distinguishes it from close regioisomers such as 1-ethyl-2-methyl-7-phenylpurin-6-one (CAS 83325-05-7) [1]. Critically, the compound has been specifically patented by Kissei Pharmaceutical Co. Ltd. as a xanthine dehydrogenase/oxidase (XDH) inhibitor with a curated IC₅₀ of 48 nM [2], whereas generic purin-6-one analogs without this exact substitution pattern show widely divergent or uncharacterized XDH activity. For instance, allopurinol—the prototypical clinical XDH inhibitor—exhibits an IC₅₀ of approximately 6,400–11,000 nM against bovine xanthine oxidase [3]. Substituting the target compound with an uncharacterized regioisomer or a weaker in-class analog risks loss of the specific potency, patent-defined composition of matter, and fully characterized analytical identity that define this compound's procurement value.

Quantitative Differentiation Evidence for 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one Relative to Comparators


Xanthine Dehydrogenase/Oxidase (XDH) Inhibitory Potency vs. Allopurinol and Febuxostat

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one (curated as Drug ID D0NS7W in the Therapeutic Target Database) exhibits an IC₅₀ of 48 nM against xanthine dehydrogenase/oxidase (XDH), as reported in patent US0189383 assigned to Kissei Pharmaceutical Co. Ltd. [1]. In comparison, allopurinol—the gold-standard clinical XDH inhibitor—shows an IC₅₀ of approximately 6,430–11,100 nM (6.43–11.1 μM) against bovine xanthine oxidase across multiple independent BindingDB entries [2]. This represents an approximately 134- to 231-fold improvement in IC₅₀ potency for the target compound over allopurinol. When compared to febuxostat, a second-generation non-purine XDH inhibitor with an IC₅₀ of 1.4 nM against bovine milk xanthine oxidase , the target compound occupies an intermediate potency tier (48 nM), being approximately 34-fold less potent than febuxostat but substantially more potent than allopurinol.

Xanthine oxidase inhibition Hyperuricemia Gout drug discovery

Regioisomeric Differentiation from 1-Ethyl-2-methyl-7-phenylpurin-6-one (CAS 83325-05-7)

The target compound, 2,7,8-trimethyl-1-phenyl-1H-purin-6(7H)-one (CAS 83325-09-1), bears three methyl groups at the C2, N7, and C8 positions of the purin-6-one core [1]. Its closest regioisomeric analog, 1-ethyl-2-methyl-7-phenylpurin-6-one (CAS 83325-05-7), differs by having an ethyl substituent at N1 and a phenyl group at N7 rather than N1, while sharing the same molecular formula (C₁₄H₁₄N₄O) and molecular weight (254.29 g/mol) [2]. This substitutional rearrangement relocates the phenyl ring from the N1 to the N7 position and replaces the N7-methyl with an N1-ethyl group, altering both steric and electronic properties of the heterocyclic core. Despite their isomeric relationship, these compounds are structurally and pharmacologically distinct entities, and the target compound is specifically associated with XDH inhibitory activity in the patent literature [3], whereas no equivalent target annotation exists for CAS 83325-05-7.

Purine regioisomerism Structure-activity relationship Substitution pattern

Single-Crystal X-Ray Diffraction Structural Characterization

The crystal structure of the title compound has been solved and reported for the first time by Cordes, Smellie, and Chalmers (2024) using X-ray crystallography [1]. This study provides definitive solid-state structural confirmation, including unit cell parameters, space group assignment, and atomic displacement parameters. The publication also updates and consolidates spectroscopic characterization including ¹H NMR, ¹³C NMR, and IR data, along with the experimentally determined melting point [1]. In contrast, the close regioisomer CAS 83325-05-7 lacks any publicly available crystal structure, and many in-class purin-6-one derivatives remain structurally uncharacterized in the solid state.

Crystallography Structural biology Analytical characterization

Patent-Defined Composition of Matter and Freedom-to-Operate Relevance

2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one is encompassed within the patent portfolio of Kissei Pharmaceutical Co. Ltd., specifically within US patent application US0189383 and related filings concerning fused heterocyclic derivatives with xanthine oxidase inhibitory activity [1]. The TTD database assigns this compound a specific IC₅₀ value (48 nM) linked to this patent, indicating that it was explicitly synthesized and tested as part of a defined composition-of-matter claim series [2]. By contrast, regioisomers such as CAS 83325-05-7 are not associated with any known patent-protected biological activity. The presence of a defined patent provenance provides procurement clarity for organizations conducting freedom-to-operate analyses or seeking compounds with documented intellectual property pedigrees for drug discovery programs.

Patent landscape Composition of matter Drug discovery IP

Vendor-Supplied Purity Specification and Quality Assurance

Commercially, 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one (CAS 83325-09-1) is supplied by MolCore with a certified purity specification of NLT 98% (Not Less Than 98%) under an ISO-compliant quality management system, making it suitable for pharmaceutical R&D and quality control applications . This purity level is consistent with requirements for reproducible biological assay data. While purity data for the close regioisomer CAS 83325-05-7 may be available from other vendors, the target compound benefits from documented ISO certification and a defined purity threshold suitable for regulatory-facing research environments.

Chemical purity Quality control ISO-certified supply

Recommended Research and Industrial Application Scenarios for 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one


Xanthine Oxidase Inhibitor Screening and Benchmarking Assays

With a curated XDH IC₅₀ of 48 nM, this compound serves as a mid-potency reference inhibitor for xanthine oxidase biochemical assays, positioned between the weaker clinical standard allopurinol (IC₅₀ ~6.4–11.1 μM) and the ultra-potent febuxostat (IC₅₀ ~1.4 nM) [1]. Researchers can employ this compound as a calibration standard or comparator in dose-response screening campaigns for novel XDH inhibitors, particularly when evaluating compounds in the 10–500 nM potency range. Its patent-documented provenance and commercial availability at NLT 98% purity further support its use in reproducible, publication-quality enzymatic studies.

Structure-Based Drug Design and Molecular Docking Studies Targeting XDH

The availability of a published single-crystal X-ray structure, together with full ¹H NMR, ¹³C NMR, and IR spectroscopic characterization (Molbank 2024, M1862) [2], makes this compound uniquely suited as a structural template for computer-aided drug design (CADD) campaigns targeting the xanthine oxidase active site. Unlike uncharacterized purin-6-one regioisomers, the target compound's experimentally determined three-dimensional conformation enables accurate pharmacophore modeling, docking pose validation, and the rational design of derivatives with improved potency or selectivity profiles.

Purine Scaffold Structure-Activity Relationship (SAR) Exploration

The clear structural differentiation between the target compound (1-phenyl-2,7,8-trimethyl substitution) and its closest regioisomer CAS 83325-05-7 (1-ethyl-2-methyl-7-phenyl substitution) [3] provides an ideal starting point for systematic SAR studies. By procuring both compounds, medicinal chemistry teams can directly assess the pharmacological impact of relocating the phenyl ring from N1 to N7 and exchanging methyl for ethyl at the N1 position—a controlled isomeric comparison that informs the design of optimized purin-6-one-based inhibitors.

Analytical Reference Standard for Method Development and Quality Control

Given its well-defined spectroscopic fingerprint (NMR, IR, MS), established crystal structure, and commercially guaranteed purity of NLT 98% under ISO certification , this compound can serve as a reference standard for HPLC method development, mass spectrometry calibration, and quality control protocols in laboratories engaged in purine analog synthesis or pharmaceutical impurity profiling.

Quote Request

Request a Quote for 2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.